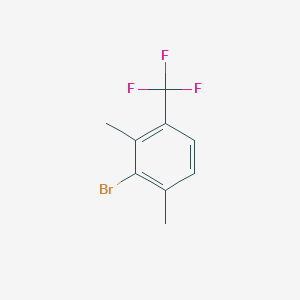

2-Bromo-1,3-dimethyl-4-(trifluoromethyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bromobenzotrifluoride is a type of aromatic compound that contains a bromine atom and a trifluoromethyl group attached to a benzene ring . It’s used in various chemical reactions due to its unique properties .

Molecular Structure Analysis

The molecular structure of bromobenzotrifluoride consists of a benzene ring with a bromine atom and a trifluoromethyl group attached to it . The exact positions of these groups on the benzene ring would depend on the specific compound.Chemical Reactions Analysis

Bromobenzotrifluoride can participate in various chemical reactions. For example, it can undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis

Bromobenzotrifluoride is a liquid at room temperature with a specific refractive index and density . It has a boiling point of 154-155 °C .Applications De Recherche Scientifique

Organometallic Synthesis

1-Bromo-3,5-bis(trifluoromethyl)benzene, closely related to 2-Bromo-1,3-dimethyl-4-(trifluoromethyl)benzene, is used as a starting material in organometallic synthesis. This compound allows for various synthetically useful reactions through different organometallic intermediates (Porwisiak & Schlosser, 1996).

Steric Pressure Study

The steric effects of the trifluoromethyl group, as found in this compound, are studied through its impact on reaction selectivity and efficiency in organometallic reactions. This research helps understand the role of such groups in influencing chemical reactivity (Schlosser et al., 2006).

Intermediate in Synthesis

3,5-bis(trifluoromethyl)benzoyl chloride, an important drug intermediate, is synthesized from 1,3-bis(trifluoromethyl)benzene, demonstrating the role of similar compounds in pharmaceutical synthesis processes (Zhou, 2006).

Aryne Route Study

In a study exploring the aryne route, 2-Bromo-4-(trifluoromethyl)phenyl]silane is investigated for its reactivity, offering insights into the chemistry of arynes and their potential applications in organic synthesis (Schlosser & Castagnetti, 2001).

Metalation Studies

The metalation of bromo(trifluoromethyl)benzenes, closely related to this compound, provides valuable insights into the regioselectivity of metalation reactions, which is critical in organic synthesis (Mongin, Desponds, & Schlosser, 1996).

Fluorescence Properties

The synthesis and investigation of the fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl)benzene demonstrate the potential of bromo-substituted benzene derivatives in materials science, particularly in the study of light-emitting materials (Liang, 2015).

Enzyme Inhibition Studies

Compounds like 2-Bromo-3,4-dimethoxyphenyl)methanone and its derivatives, which are structurally similar to this compound, have been studied for their enzyme inhibitory properties, indicating potential applications in medicinal chemistry (Balaydın et al., 2012).

Organometallic Compounds Study

Research on compounds like 1,3,5-Tribromobenzene, which share structural features with this compound, contributes to the development of novel organometallic compounds with potential applications in materials science and catalysis (Fink et al., 1997).

Synthesis and Characterization

The synthesis and characterization of 1-bromo-4-(3,7-dimethyloctyl)benzene show the utility of bromo-substituted benzene derivatives as precursors in the synthesis of complex organic compounds, highlighting their role in material science and nanotechnology (Patil et al., 2012).

Coordination Polymers

Studies on zinc(II) coordination polymers using compounds like 2-bromo-1,4-benzenedicarboxylic acid demonstrate the potential of bromo-substituted benzene derivatives in the creation of novel materials with applications in gas adsorption and fluorescence sensing (Hua et al., 2015).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2-bromo-1,3-dimethyl-4-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3/c1-5-3-4-7(9(11,12)13)6(2)8(5)10/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKGQSQFDBGIIBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(F)(F)F)C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2822556.png)

![5-Chloro-2-[(3-chlorobenzyl)sulfanyl]-1,3-benzoxazole](/img/structure/B2822560.png)

![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pentanamide](/img/structure/B2822563.png)

![(1S,2R,6S,7R)-3-Oxatricyclo[5.3.0.02,6]decan-8-one](/img/structure/B2822567.png)

![2-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]anilino]pyridine-3-carbonitrile](/img/structure/B2822571.png)

![4-ethyl-2,3-dioxo-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}piperazine-1-carboxamide](/img/structure/B2822572.png)

![ethyl 2-(2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2822575.png)